molecular formula C19H17F2N5O2 B2982056 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105208-76-1

1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2982056
CAS No.: 1105208-76-1
M. Wt: 385.375
InChI Key: GPTUFYLQQWZPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 3,4-difluorophenyl group linked via a urea bridge to a pyridazine-pyridine hybrid moiety. The structure integrates a pyridazinone ring (6-oxopyridazin-1(6H)-yl) substituted with a pyridin-4-yl group and a three-carbon propyl chain.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTUFYLQQWZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a novel molecule with potential therapeutic applications. Its structure incorporates a difluorophenyl moiety and a pyridazinone derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H17F2N5O\text{C}_{17}\text{H}_{17}\text{F}_2\text{N}_5\text{O}

Key Features:

  • Difluorophenyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Pyridazinone Moiety : Associated with various pharmacological activities including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential as an anti-cancer agent, antibacterial agent, and its role in modulating enzymatic pathways.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly against various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Caspase activation
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Induction of oxidative stress

Antibacterial Activity

The compound has also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability with an IC50 value of 15.2 µM, attributed to apoptosis induction via mitochondrial pathways .
  • Antibacterial Efficacy : In a clinical microbiology study, the compound was tested against a panel of bacterial strains, showing potent activity against MRSA with an MIC of 8 µg/mL, outperforming traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair in bacteria.
  • Oxidative Stress : Generation of reactive oxygen species contributing to cellular damage in cancer cells.

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and physicochemical properties of the target compound with structurally related urea derivatives from the provided evidence.

Structural and Functional Group Variations
Compound Name Key Substituents Heterocyclic Components Reference
1-(3,4-Difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (Target) 3,4-Difluorophenyl, pyridin-4-yl Pyridazinone, pyridine N/A
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) 4-Bromophenyl, 2,4-difluorophenyl, triazole Thiadiazole, triazole
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8f) 3-Chlorophenyl, 2,4-difluorophenyl, triazole Thiadiazole, triazole
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-Dimethoxyphenyl, 4-methylpyrazole Pyrazole

Key Observations :

  • Aryl Group Diversity : The target compound’s 3,4-difluorophenyl group differs from halogenated (e.g., 8d’s bromophenyl) or methoxylated (e.g., MK13’s dimethoxyphenyl) analogs. Fluorine atoms may enhance metabolic stability and membrane permeability compared to bulkier substituents like bromine or methoxy groups .
  • Heterocyclic Moieties: The pyridazinone-pyridine core in the target compound contrasts with thiadiazole-triazole (8d, 8f) or pyrazole (MK13) systems.

Key Observations :

  • Yields and Purity: Compounds 8d and 8f exhibit moderate yields (56–70%) and high purity (>95%), suggesting robust synthetic routes.
  • Thermal Stability : The melting points of 8d (155–160°C) and 8f (148–155°C) suggest moderate thermal stability, likely influenced by halogenated aryl groups. The target compound’s pyridazine core may lower its melting point compared to triazole/thiadiazole analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.